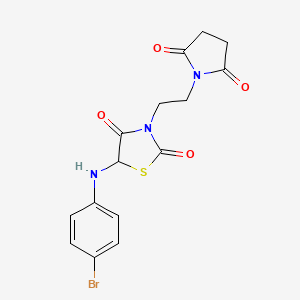![molecular formula C18H18Cl2N2O2S2 B2725983 3-{[3-(2-chloroanilino)-3-oxopropyl]disulfanyl}-N-(2-chlorophenyl)propanamide CAS No. 33312-23-1](/img/structure/B2725983.png)
3-{[3-(2-chloroanilino)-3-oxopropyl]disulfanyl}-N-(2-chlorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[3-(2-chloroanilino)-3-oxopropyl]disulfanyl}-N-(2-chlorophenyl)propanamide is a complex organic compound characterized by the presence of disulfide, amide, and chlorinated aromatic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(2-chloroanilino)-3-oxopropyl]disulfanyl}-N-(2-chlorophenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chloroaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to disulfide formation through the reaction with a disulfide donor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-{[3-(2-chloroanilino)-3-oxopropyl]disulfanyl}-N-(2-chlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-{[3-(2-chloroanilino)-3-oxopropyl]disulfanyl}-N-(2-chlorophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its disulfide bond, which can interact with thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-{[3-(2-chloroanilino)-3-oxopropyl]disulfanyl}-N-(2-chlorophenyl)propanamide involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of thiol-containing enzymes and proteins. The chlorinated aromatic rings may also interact with specific receptors or enzymes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[3-(2-chloroanilino)-3-oxopropyl]disulfanyl}-N-(2-bromophenyl)propanamide
- 3-{[3-(2-chloroanilino)-3-oxopropyl]disulfanyl}-N-(2-fluorophenyl)propanamide
Uniqueness
3-{[3-(2-chloroanilino)-3-oxopropyl]disulfanyl}-N-(2-chlorophenyl)propanamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of two chlorinated aromatic rings and a disulfide bond makes it particularly interesting for applications requiring redox activity and specific molecular interactions.
Propiedades
IUPAC Name |
3-[[3-(2-chloroanilino)-3-oxopropyl]disulfanyl]-N-(2-chlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2S2/c19-13-5-1-3-7-15(13)21-17(23)9-11-25-26-12-10-18(24)22-16-8-4-2-6-14(16)20/h1-8H,9-12H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLWNDGTOZGOKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCSSCCC(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2725900.png)
![N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2725901.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/new.no-structure.jpg)

![N'-[(4-hydroxyoxan-4-yl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2725909.png)
![[4-(Dimethylamino)-3-nitrophenyl]methanol](/img/structure/B2725912.png)
![N-[4'-(1,3-benzothiazole-6-amido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2725913.png)

![6-Cyclopropyl-3-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2725915.png)
![(Z)-8-(4-fluorobenzyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2725918.png)
![2-(5-Chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2725919.png)


